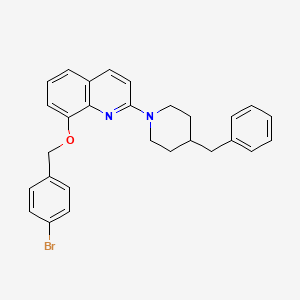

![molecular formula C21H22N6O B2510805 N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 897620-63-2](/img/structure/B2510805.png)

N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

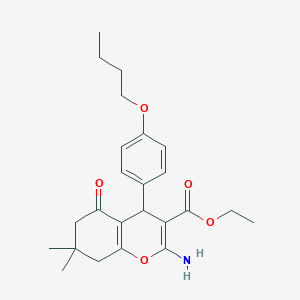

The synthesis of N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is not directly reported in the provided papers. However, related compounds have been synthesized using various methods. For instance, a series of polyimides were prepared by polycondensation of an aromatic diamine monomer with various aromatic dianhydrides . Another study reported the synthesis of a pyrazole derivative through a combination of IR-NMR spectroscopy and single-crystal X-ray diffraction . Additionally, a one-pot synthesis approach was used to create a heterocyclic compound, which was characterized by several spectroscopic methods and single-crystal X-ray diffraction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a pyrazole derivative were calculated using both Hartree–Fock and density functional theory methods . Similarly, the molecular geometry of a pyrazolopyrimidinone was optimized using density functional theory, and the experimental measurements were compared with calculated data . These studies provide a framework for analyzing the molecular structure of N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.

Chemical Reactions Analysis

The chemical reactions involving related compounds have been explored in some of the papers. For instance, oxidative cleavage and reaction with trifluoroacetic acid were used to modify benzimidazole-pyrimidine hybrids, leading to different supramolecular structures . Another study described the oxidative ring closure of a Schiff base-type intermediate to produce a benzimidazolyl-nitrosopyrimidine . These reactions highlight the potential reactivity of the pyrazolopyrimidine core, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. Polyimides derived from an aromatic diamine monomer exhibited exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen . The solubility of these polyimides in both strong dipolar solvents and common organic solvents was also noted. The crystallographic analysis of various N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines revealed different hydration states and hydrogen bonding in two and three dimensions . These findings provide insights into the stability and solubility that could be expected for N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.

Applications De Recherche Scientifique

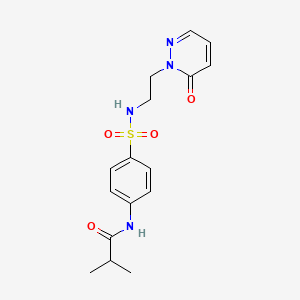

Hydrogen Bonding in Pyrazolopyrimidine Derivatives

- Research by Trilleras et al. (2008) investigated N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, revealing insights into hydrogen bonding in these structures, which is crucial for understanding their chemical behavior and potential applications in medicinal chemistry (Trilleras et al., 2008).

Synthesis and Molecular Structures

- A study by Cobo et al. (2018) focused on the synthesis of 6-benzimidazolyl-5-nitrosopyrimidines, using intermediates derived from similar pyrimidine compounds. This research contributes to the methodology for synthesizing complex pyrimidine derivatives (Cobo et al., 2018).

Synthesis and Framework Structures

- Vicentes et al. (2019) reported on the synthesis of amino-substituted benzimidazole-pyrimidine hybrids. This study showcases the versatile nature of pyrimidine derivatives in forming various structural frameworks, which is essential for pharmaceutical applications (Vicentes et al., 2019).

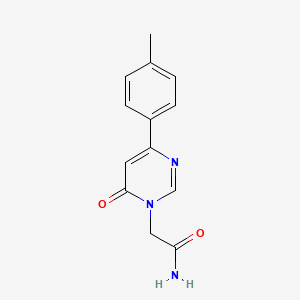

Pyrimidine Derivatives Synthesis

- Research by Cocco et al. (2000) explored the transformation of 6-methylthiopyrimidines, leading to the preparation of various pyrimidine derivatives. This research enhances the understanding of pyrimidine chemistry and its potential in drug development (Cocco et al., 2000).

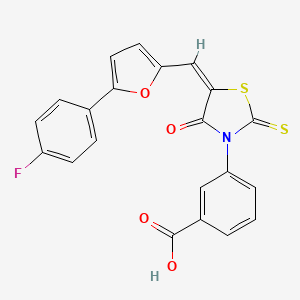

Pyrazolopyrimidine Derivatives

- Elkholy et al. (2008) discussed the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, contributing to the knowledge of pyrazole and pyrimidine chemistry and their potential applications in designing new chemical entities (Elkholy et al., 2008).

Mécanisme D'action

Target of Action

The primary target of N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Result of Action

The result of N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against certain cell lines . It also induces apoptosis within cells .

Propriétés

IUPAC Name |

4-N-benzyl-6-N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-28-13-12-22-21-25-19(23-14-16-8-4-2-5-9-16)18-15-24-27(20(18)26-21)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H2,22,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHUNYBITGNAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2510722.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2510724.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide](/img/structure/B2510725.png)

![2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2510728.png)

![N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2510735.png)

![{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2510737.png)